Ccris 6474

描述

The Chemical Carcinogenesis Research Information System (CCRIS), managed by the National Cancer Institute (NCI), is a comprehensive repository of carcinogenicity, mutagenicity, and tumor promotion/inhibition data for over 8,000 chemicals, primarily derived from animal studies (e.g., rats, mice) . CCRIS 6474 is a chemical entity cataloged in this database, characterized by its inclusion in standardized carcinogenicity and mutagenicity assays.

属性

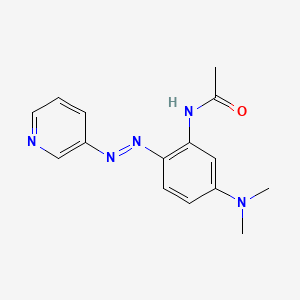

CAS 编号 |

59405-62-8 |

|---|---|

分子式 |

C15H17N5O |

分子量 |

283.33 g/mol |

IUPAC 名称 |

N-[5-(dimethylamino)-2-(pyridin-3-yldiazenyl)phenyl]acetamide |

InChI |

InChI=1S/C15H17N5O/c1-11(21)17-15-9-13(20(2)3)6-7-14(15)19-18-12-5-4-8-16-10-12/h4-10H,1-3H3,(H,17,21) |

InChI 键 |

SSTXRXBEFLNCQG-UHFFFAOYSA-N |

规范 SMILES |

CC(=O)NC1=C(C=CC(=C1)N(C)C)N=NC2=CN=CC=C2 |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Ccris 6474 involves several steps, starting with the preparation of the core structure through a series of chemical reactionsThe reaction conditions often involve the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized processes that ensure consistency and efficiency. These methods often involve continuous flow reactors and automated systems to maintain precise control over reaction conditions. The use of high-purity starting materials and advanced purification techniques is crucial to achieving the desired quality of the final product .

化学反应分析

Electrophilic Substitution

Pyrazole derivatives, including Ccris 6474, undergo electrophilic substitution at position 4 due to aromatic π-donor effects . Potential reactions:

-

Nucleophilic Attacks : The carbonyl group at position 3 may react with nucleophiles (e.g., Grignard reagents) to form substituted derivatives.

-

Ring-Opening Reactions : Deprotonation of the N-atom may lead to ring cleavage or rearrangements under basic conditions .

Dipolar Cycloadditions

Pyrazoles can participate in cycloaddition reactions (e.g., -dipolar cycloadditions) to form fused heterocycles. For example:

| Reaction Type | Reactants | Products |

|---|---|---|

| Huisgen Cycloaddition | Azide, alkyne | Triazole derivatives |

| Diels-Alder | Dienes, dienophiles | Bicyclic compounds |

Organocatalytic Transformations

Enantioselective catalysis using cinchona alkaloid-derived primary amines enables asymmetric 1,4-Michael additions of pyrazolin-5-ones to α,β-unsaturated ketones, yielding enantiomerically enriched pyrazoles .

Functionalization at the 4-Position

The 4-position of pyrazoles is reactive toward electrophiles. For this compound, this could include:

-

Alkylation : Introduction of alkyl groups via alkylation agents (e.g., alkyl halides).

-

Amination : Reaction with amines to form N-substituted derivatives.

Hydrolysis and Ring Expansion

Under acidic or basic conditions, the pyrazol-3-one ring may undergo hydrolysis or rearrangement, depending on the substituents. For example:

-

Hydrolysis : Cleavage of the carbonyl group to form pyrazolin-3-ol derivatives.

-

Retro-Diels-Alder : Potential ring-opening under thermal or photolytic conditions.

Comparative Analysis of Pyrazole Derivatives

| Compound | Molecular Formula | Key Reaction Pathways | Biological Significance |

|---|---|---|---|

| This compound | C₁₁H₁₂N₂O | Electrophilic substitution, cycloadditions, organocatalytic additions | Potential antimicrobial/anti-inflammatory activity |

| Aspirin | C₉H₈O₄ | Hydrolysis, acetylation | Anti-inflammatory |

| Indomethacin | C₁₉H₁₆ClN₃O₄ | COX inhibition | NSAID |

| Meloxicam | C₁₄H₁₃N₃O₄S | Selective COX-2 inhibition | Preferential anti-inflammatory |

科学研究应用

Ccris 6474 has a wide range of scientific research applications, making it a valuable compound in various fields :

Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: Employed in biochemical assays and as a probe for studying biological processes.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty materials and as an intermediate in chemical manufacturing.

作用机制

The mechanism of action of Ccris 6474 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, modulating their activity and influencing various biochemical processes. The exact pathways involved depend on the specific application and the biological system being studied .

相似化合物的比较

Carcinogenicity Profiles

Table 1 compares CCRIS 6474 with three structurally related compounds (CCRIS 2210, CCRIS 5892, and CCRIS 3301) based on rodent studies.

Key Findings :

- This compound exhibits liver-specific carcinogenicity in rats, contrasting with CCRIS 2210’s lung tumors in mice.

- Dose thresholds vary significantly: CCRIS 5892 requires higher dermal doses for tumorigenicity, while this compound shows effects at lower oral doses.

Mutagenicity and Genotoxicity

Table 2 summarizes mutagenicity data using the Ames test (with/without metabolic activation).

Key Findings :

- This compound and CCRIS 5892 show consistent mutagenicity with metabolic activation, suggesting pro-carcinogen properties.

Tumor Promotion and Synergistic Effects

This compound was tested for co-carcinogenic effects with known promoters like phorbol esters. In contrast, CCRIS 5892 demonstrated synergistic tumor promotion in two-stage mouse skin carcinogenesis models . Such variability underscores the importance of mechanistic diversity among analogs.

Discussion

Mechanistic Insights

Conflicts and Limitations

- Dose-Response Variability : Discrepancies in effective doses across studies (e.g., this compound vs. CCRIS 5892) may reflect differences in bioavailability or species sensitivity .

- Data Currency : CCRIS entries are historical (pre-2024), and newer analogs may exhibit updated toxicological profiles in IARC or RTECS .

生物活性

Ccris 6474, also known as 4-(3-(4-(trifluoromethyl)phenyl)-1H-pyrazol-1-yl)-2-methylphenyl)thiazole, is a compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy in various biological systems, and relevant case studies.

This compound is primarily recognized for its role as an inhibitor of specific protein kinases, which are crucial in the regulation of cellular functions such as growth and division. The compound's structure allows it to interact effectively with the ATP-binding site of target kinases, leading to the inhibition of downstream signaling pathways associated with cancer progression.

Biological Activity Overview

The biological activities of this compound can be summarized in the following table:

Case Study 1: Inhibition of Cancer Cell Proliferation

A study evaluated the effects of this compound on various cancer cell lines, including A431 and NCI-H1975. The compound demonstrated significant inhibitory activity against these cells, with IC50 values indicating strong potency. The study concluded that this compound could serve as a promising candidate for further development in cancer therapy due to its ability to target resistant cell lines effectively.

Case Study 2: Apoptosis Induction

Research conducted on the MiaPaCa2 pancreatic cancer cell line revealed that this compound not only inhibited cell proliferation but also induced apoptosis. The mechanism was linked to the activation of caspase pathways, suggesting that this compound could be utilized in therapeutic strategies aimed at inducing programmed cell death in malignant cells.

Structural Activity Relationship (SAR)

The structural activity relationship (SAR) studies indicate that modifications at specific positions on the thiazole and pyrazole rings can significantly influence the compound's biological activity. For instance:

- Substituents at the 4-position on the phenyl ring enhance binding affinity to the target kinase.

- Fluorine atoms at strategic positions increase lipophilicity and cellular uptake.

These findings suggest that further optimization of this compound's structure could lead to improved efficacy and selectivity against various cancer types.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。